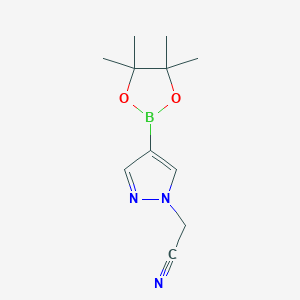![molecular formula C11H16ClNO2 B1428852 1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine CAS No. 1226114-35-7](/img/structure/B1428852.png)
1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine
Übersicht
Beschreibung
“1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine” is a chemical compound . Its IUPAC name is 3-chloro-4-(2-methoxyethoxy)aniline . The molecular weight of this compound is 201.65 .
Molecular Structure Analysis
The InChI code for “1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine” is 1S/C9H12ClNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.65 . It’s a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine and its derivatives have been explored for their potential antidepressant activities. Studies show that certain derivatives can inhibit rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters like norepinephrine (NE) and serotonin (5-HT). This property suggests potential applications in treating depression. Specifically, 1-[1-(3,4-dichlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol and 1-[2-(dimethylamino)-1)-(4-methoxyphenyl)ethyl]cyclohexanol, related compounds, have shown promising antidepressant effects in rodent models (Yardley et al., 1990).
Sigma Receptor Ligands
The derivatives of 1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine have been synthesized and evaluated for their sigma receptor affinity. These compounds, such as N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride, have demonstrated potent and selective affinity for sigma receptors, suggesting their potential use in psychiatric medication (Nakazato et al., 1999).
Optical Resolution in Drug Synthesis
Enantiomerically pure forms of related compounds, such as 1-(3-methoxyphenyl)ethylamine, are crucial intermediates in the synthesis of new phenyl carbamate drugs. Techniques like diastereomeric method using enantiomerically pure mandelic acid as a resolving agent have been developed to achieve high resolution efficiency, which is vital in the pharmaceutical industry for creating enantiopure drugs (Sakai et al., 1993).
Luminescence and Transport Properties in Organic Compounds
Compounds related to 1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine have been studied for their luminescence and transport properties. The effects of various substitutions on these properties have been explored, contributing to the understanding of molecular interactions and behaviors in organic electronics and photonics (Tong et al., 2004).
Biomedical Applications
Derivatives of 1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine, like polydopamine particles, have shown promise in biomedical applications. These particles have demonstrated blood compatibility, antioxidant properties, and potential as drug delivery materials. Such research highlights the versatility of these compounds in various medical and pharmaceutical applications (Sahiner et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[3-chloro-4-(2-methoxyethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-8(13)9-3-4-11(10(12)7-9)15-6-5-14-2/h3-4,7-8H,5-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBVIHGDVVJXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCOC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



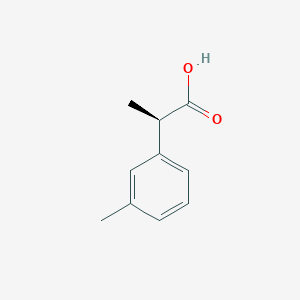
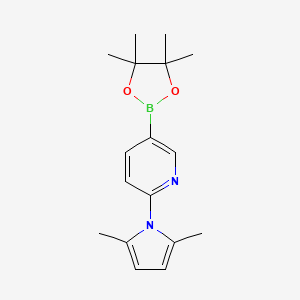
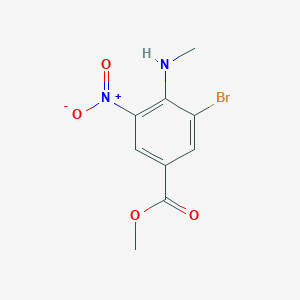
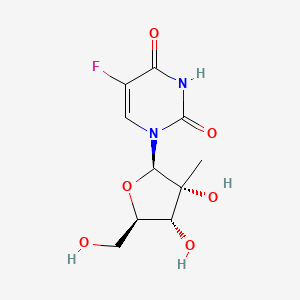
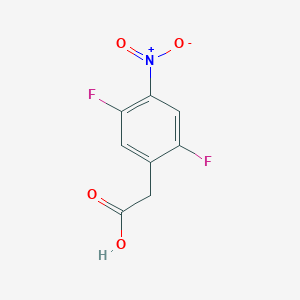
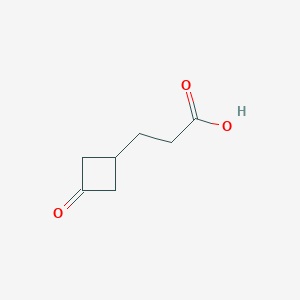
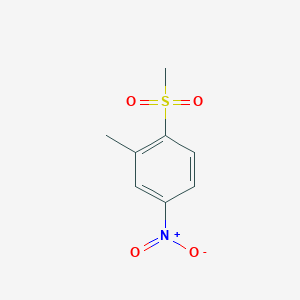
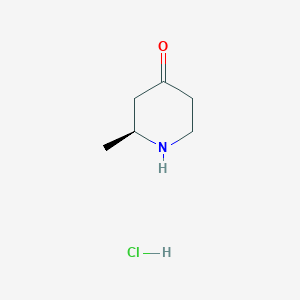
![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)
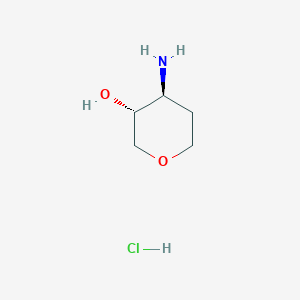
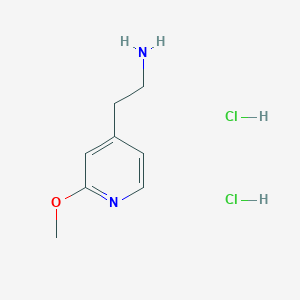

![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)
